Maleic hydrazide monoethanolamine
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Overview
Description
Maleic hydrazide monoethanolamine is a chemical compound that combines the properties of maleic hydrazide and monoethanolamine. Maleic hydrazide is known for its role as a plant growth regulator, while monoethanolamine is an organic chemical compound classified as an amino alcohol. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide monoethanolamine typically involves the reaction of maleic hydrazide with monoethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reactants: Maleic hydrazide and monoethanolamine.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the process.
Purification: The resulting product is purified through techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and equipment to handle large quantities of reactants and products. The reaction conditions are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide monoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Maleic hydrazide monoethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development, particularly in controlling shoot bud growth.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the agricultural industry as a plant growth regulator to prevent sprouting in crops such as potatoes, onions, and garlic.
Mechanism of Action
The mechanism of action of maleic hydrazide monoethanolamine involves its interaction with specific molecular targets and pathways. In plants, it inhibits cell division by interfering with DNA replication and cell cycle progression. This results in the suppression of shoot bud growth and the prevention of sprouting. The compound also affects gene expression related to meristem development, cell division, and phytohormone signaling .
Comparison with Similar Compounds
Similar Compounds
Maleic Hydrazide: Known for its role as a plant growth regulator, it shares similar properties with maleic hydrazide monoethanolamine.
Monoethanolamine: An amino alcohol used in various industrial applications, it contributes to the unique properties of the combined compound.
Uniqueness
This compound is unique due to the combination of properties from both maleic hydrazide and monoethanolamine. This combination results in a compound with distinct chemical and biological activities, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
57131-14-3 |
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Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-aminoethanol;1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2 |
InChI Key |
ZRUUKURQYAUHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NNC1=O.C(CO)N |
Origin of Product |
United States |
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